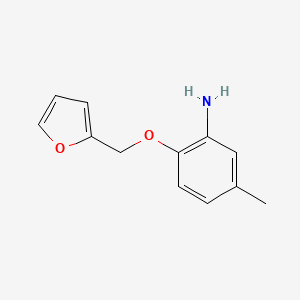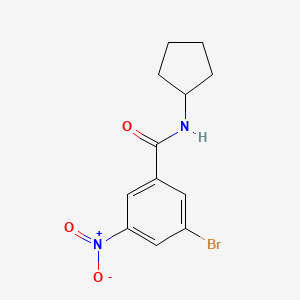![molecular formula C10H16N2 B1361765 N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine CAS No. 915923-23-8](/img/structure/B1361765.png)
N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine” is a chemical compound with the CAS Number: 915923-23-8 . It has a molecular weight of 164.25 and its IUPAC name is N-isopropyl-N-[(3-methyl-2-pyridinyl)methyl]amine .
Molecular Structure Analysis
The InChI code for “N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine” is 1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3 . This indicates that the compound has a structure of C10H16N2 .
Physical And Chemical Properties Analysis
“N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance (NMR) Spectroscopy
N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine is used in NMR spectroscopy as an analyte to understand molecular structure and dynamics. The compound is diluted to approximately 4 mg/mL in CD3OD for spectral analysis . This application is crucial for identifying and quantifying molecular components in research and development laboratories.
Gas Chromatography/Mass Spectrometry (GC/MS)
In GC/MS, this compound is utilized for its volatility and ability to be ionized under electron impact conditions. A base extract of the compound in CHCl3 is used for sample preparation, which is then analyzed to determine its mass-to-charge ratio and abundance . This method is widely used in forensic science and drug discovery.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various chemicals. Its structure allows for modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and agrochemicals .
Pharmacological Research
Due to its structural similarity to other bioactive molecules, N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine is studied for its potential pharmacological effects. It may act on nicotinic acetylcholine receptors, which are targets for neuroactive drugs .
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVABCKIDOTTWHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650277 |
Source


|
| Record name | N-[(3-Methylpyridin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine | |
CAS RN |
915923-23-8 |
Source


|
| Record name | N-[(3-Methylpyridin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)


![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)


![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)





